Potent SREBP-2 Pathway Suppression at Nanomolar Concentrations Compared to 7α-Hydroxycholesterol
25-HC is a significantly more potent suppressor of the SREBP-2 pathway than its metabolite, 7α-hydroxycholesterol (7α-HC). A 2022 study demonstrated that 25-HC robustly inhibits SREBP-2 activity, while 7α-HC exhibits little to no effect [1]. Specifically, 25-HC inhibits the expression of the SREBP-2 target gene Hmgcs1 at concentrations as low as 20 nM, establishing it as the most potent among side-chain oxysterols for this pathway [1].
| Evidence Dimension | Inhibition of SREBP-2 target gene expression |
|---|---|
| Target Compound Data | Inhibits Hmgcs1 expression at concentrations as low as 20 nM |
| Comparator Or Baseline | 7α-hydroxycholesterol: little to no effect on SREBP-2 activity |
| Quantified Difference | 25-HC is orders of magnitude more potent; 7α-HC shows negligible activity. |
| Conditions | Chinese hamster ovary (CHO) cells and rat primary hepatocytes |
Why This Matters
This quantifies a functional divergence between a parent oxysterol and its metabolite, guiding researchers to select the correct, potent molecule for studying SREBP-2 mediated cholesterol feedback control.
- [1] Ma, Z., Li, Z., Wang, Y., et al. (2022). Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR. Journal of Biological Chemistry, 299(1), 102733. View Source
